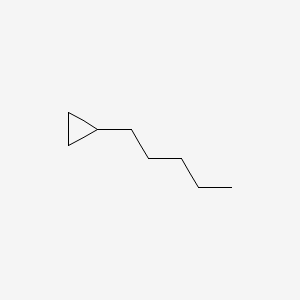
Pentylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentylcyclopropane, also known as 1-cyclopropylpentane, is an organic compound with the molecular formula C₈H₁₆. It is a cycloalkane, characterized by a cyclopropane ring attached to a pentyl group. This compound is notable for its strained ring structure, which imparts unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
Pentylcyclopropane can be synthesized through several methods. One common approach involves the reduction of adducts of dihalocarbenes and olefins. This method typically employs reagents such as zinc-copper couple and diiodomethane under specific conditions . Another method involves the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents .
Industrial Production Methods
Industrial production of this compound often utilizes the Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple in the presence of an olefin. This method is favored for its efficiency and scalability .
化学反応の分析
Types of Reactions
Pentylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to cyclopropyl alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Cyclopropyl ketones and carboxylic acids.
Reduction: Cyclopropyl alcohols.
Substitution: Halogenated cyclopropanes and other substituted derivatives.
科学的研究の応用
Pentylcyclopropane has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Industry: This compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of pentylcyclopropane involves its interaction with molecular targets through its strained ring structure. This strain increases the reactivity of the compound, allowing it to participate in various chemical reactions. The cyclopropane ring can impose conformational rigidity on molecules, enhancing their metabolic stability and extending their therapeutic action .
類似化合物との比較
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Cyclobutane: A four-membered ring compound with similar reactivity but less strain.
Cyclopentane: A five-membered ring compound with reduced ring strain compared to cyclopropane.
Uniqueness
Pentylcyclopropane is unique due to its combination of a cyclopropane ring and a pentyl group, which imparts distinct chemical properties and reactivity. The strained ring structure of cyclopropane makes it more reactive than larger cycloalkanes, allowing for a wider range of chemical transformations .
特性
CAS番号 |
2511-91-3 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC名 |
pentylcyclopropane |
InChI |
InChI=1S/C8H16/c1-2-3-4-5-8-6-7-8/h8H,2-7H2,1H3 |
InChIキー |
SUBUEDOPXXGMKP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

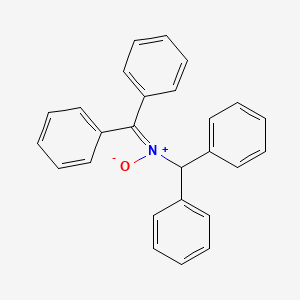

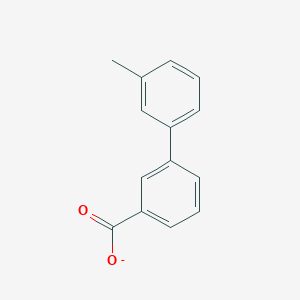
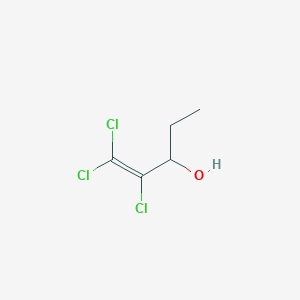
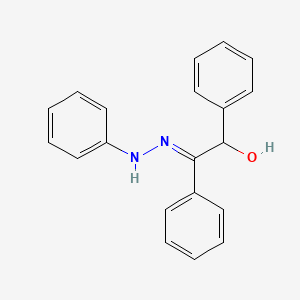
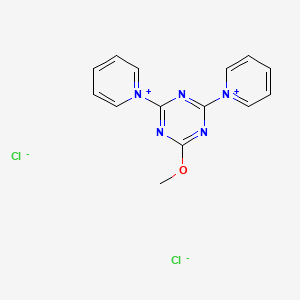
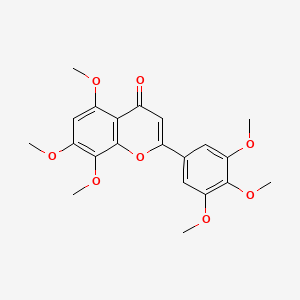
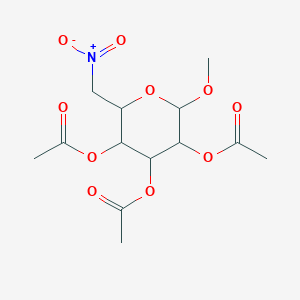
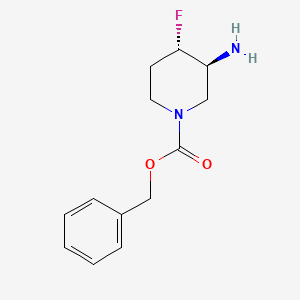
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
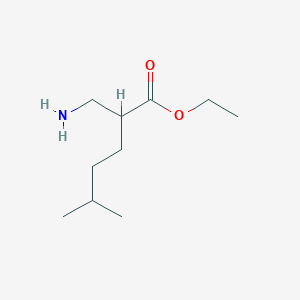
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
